molecular formula C7H7BBrClO2 B1519916 6-Bromo-2-chloro-3-methylphenylboronic acid CAS No. 957120-28-4

6-Bromo-2-chloro-3-methylphenylboronic acid

Cat. No. B1519916
CAS RN: 957120-28-4
M. Wt: 249.3 g/mol
InChI Key: PULIDPRGYYCQEZ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BBrClO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-methylphenylboronic acid consists of a phenyl ring substituted with bromo, chloro, and methyl groups, and a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-2-chloro-3-methylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-3-methylphenylboronic acid is a solid substance . It has a molecular weight of 249.3 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

Comprehensive Analysis of 6-Bromo-2-chloro-3-methylphenylboronic Acid Applications

6-Bromo-2-chloro-3-methylphenylboronic acid, also known as (6-bromo-2-chloro-3-methylphenyl)boronic acid, is a versatile organoboron compound with a CAS number of 957120-28-4. Its molecular formula is

C7H7BBrClO2 C_7H_7BBrClO_2 C7​H7​BBrClO2​

and it has a molecular weight of 249.3 g/mol . Below is a detailed analysis of its unique applications in scientific research:

Suzuki-Miyaura Cross-Coupling Reactions: One of the most prominent applications of boronic acids is in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds. 6-Bromo-2-chloro-3-methylphenylboronic acid can be used to introduce a 6-bromo-2-chloro-3-methylphenyl group into other molecules, thereby modifying their chemical structure and properties .

Catalyst in Organic Synthesis: Organoboron compounds like 6-Bromo-2-chloro-3-methylphenylboronic acid serve as catalysts in organic synthesis. They are involved in various chemical transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Protodeboronation Studies: The compound is used in protodeboronation studies, which is the process of removing the boron moiety from boronic esters. This is particularly important in the final steps of synthetic sequences where the boron group needs to be removed from the final product .

Development of Functional Selective Allosteric Modulators: 6-Bromo-2-chloro-3-methylphenylboronic acid is used in the preparation of functionally selective allosteric modulators of GABA_A receptors. These modulators have potential therapeutic applications in treating various neurological disorders .

Inhibitors of Checkpoint Kinase Wee1: The compound is also involved in the preparation of inhibitors of the checkpoint kinase Wee1. Wee1 is a critical enzyme that regulates the cell cycle, and its inhibitors are being studied for potential use in cancer therapy .

Preparation of Homoleptic Diarylmercurials: Another application is in the preparation of homoleptic diarylmercurials via the Suzuki-Miyaura coupling reaction. Diarylmercurials are compounds that have applications in material science and catalysis .

Research and Development (R&D) Uses: It is also used extensively for R&D purposes, particularly in the development of new synthetic methodologies and the synthesis of complex organic molecules .

Safety and Hazards

The safety data sheet for 6-Bromo-2-chloro-3-methylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(6-bromo-2-chloro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULIDPRGYYCQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656985
Record name (6-Bromo-2-chloro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-methylphenylboronic acid

CAS RN

957120-28-4
Record name (6-Bromo-2-chloro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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